3-Cyclopropyl-1-methyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine
Description
3-Cyclopropyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a cyclopropyl group at position 3, a methyl group at position 1, and a thiophen-2-yl substituent at position 4. The cyclopropyl group confers conformational rigidity, while the thiophene moiety introduces aromatic and electronic diversity, influencing binding interactions.
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-4-thiophen-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H13N3S/c1-14-11(12)9(8-3-2-6-15-8)10(13-14)7-4-5-7/h2-3,6-7H,4-5,12H2,1H3 |
InChI Key |
KKDGVQHIJRLTIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2CC2)C3=CC=CS3)N |
Origin of Product |
United States |
Biological Activity
3-Cyclopropyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the compound's synthesis, structure-activity relationships (SAR), and various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 194.26 g/mol. The compound features a pyrazole ring substituted with a cyclopropyl group and a thiophene ring, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the cyclopropyl and thiophene substituents via electrophilic aromatic substitution or coupling reactions.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. Studies have shown that compounds in this class can inhibit key oncogenic pathways, particularly those involving BRAF(V600E) mutations, which are prevalent in various cancers. For instance, a study demonstrated that certain pyrazole derivatives inhibited tumor cell proliferation by targeting the MAPK/ERK signaling pathway .
| Compound | Target | Activity |
|---|---|---|
| This compound | BRAF(V600E) | Inhibition of tumor growth |
| Other Pyrazoles | EGFR, Aurora-A kinase | Various inhibitory effects |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that this compound can significantly reduce lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Research indicates that this compound exhibits activity against various bacterial strains, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Anticancer Efficacy : A study involving a series of pyrazole derivatives demonstrated their ability to inhibit cancer cell lines with varying degrees of potency. The lead compound showed IC50 values in the low micromolar range against melanoma cells.
- Inflammatory Disease Models : In animal models of inflammation, compounds similar to this compound exhibited reduced edema and inflammatory markers when administered prior to LPS exposure.
Structure–Activity Relationship (SAR)
The SAR studies suggest that modifications on the pyrazole ring and substituents significantly influence biological activity. For instance:
- The presence of electron-withdrawing groups on the thiophene ring enhances antitumor activity.
- The cyclopropyl group contributes to increased binding affinity towards target proteins due to its unique spatial orientation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
- 3-Methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 91447-40-4): Differs by replacing the cyclopropyl group with a methyl at position 3. Molecular Formula: C$8$H$9$N$_3$S .
3-(Thiophen-2-yl)-1H-pyrazol-5-amine (CAS 96799-03-0):
Substituent Variations at Position 1
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 161952-26-7):
- 3-Cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine (CAS 1172393-77-9): Substitutes methyl with a 2-fluorophenyl group at position 1.
Substituent Variations at Position 4
- 3-Cyclopropyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine (CAS 1249598-99-9):
- Replaces thiophen-2-yl with a 2-methylpropyl group.
- Aliphatic chain increases hydrophobicity, affecting pharmacokinetic properties like absorption and distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
